BenchChemオンラインストアへようこそ!

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide

Insulin sensitization Antipsychotic-induced metabolic syndrome Weight gain prevention

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide (CAS 66611-38-9), commonly known as BGP-15, is a nicotinic amidoxime derivative with the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol (free base). The compound is typically supplied as its dihydrochloride salt (CAS 66611-37-8, MW 351.27 g/mol) with water solubility of 28 mg/mL at 25 °C, enabling versatile oral and topical formulation routes.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 66611-38-9
Cat. No. B8436930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide
CAS66611-38-9
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O
InChIInChI=1S/C14H22N4O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17)
InChIKeyMVLOQULXIYSERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide (BGP-15): Chemical Identity and Procurement-Relevant Profile


N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide (CAS 66611-38-9), commonly known as BGP-15, is a nicotinic amidoxime derivative with the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol (free base) [1]. The compound is typically supplied as its dihydrochloride salt (CAS 66611-37-8, MW 351.27 g/mol) with water solubility of 28 mg/mL at 25 °C, enabling versatile oral and topical formulation routes [2]. Pharmacologically, BGP-15 functions as a poly(ADP-ribose) polymerase (PARP) inhibitor (IC₅₀ = 120 μM, Kᵢ = 57 μM), a heat shock protein 72 (HSP72) co-inducer, and an insulin sensitizer—a multi-target profile that distinguishes it from conventional PARP inhibitors and insulin sensitizers alike .

Why BGP-15 Cannot Be Substituted by Conventional PARP Inhibitors or Insulin Sensitizers in Research Procurement


BGP-15 occupies a unique pharmacological niche that prevents simple interchange with either class of compound. Unlike high-potency PARP inhibitors such as olaparib (PARP1 IC₅₀ ≈ 5 nM) or veliparib (PARP1 Kᵢ ≈ 5.2 nM) that function primarily through catalytic inhibition and PARP trapping, BGP-15 is a comparatively weak PARP inhibitor (IC₅₀ = 120 μM) whose therapeutic effects are mediated substantially through HSP72 co-induction and mitochondrial protection . Conversely, unlike thiazolidinedione-class insulin sensitizers (rosiglitazone, pioglitazone), BGP-15 does not cause weight gain or fluid retention and has demonstrated efficacy in antipsychotic-induced insulin resistance where rosiglitazone and metformin failed [1]. This dual pharmacology—PARP inhibition plus chaperone induction—means that neither a pure PARP inhibitor nor a pure insulin sensitizer can replicate BGP-15's integrated cytoprotective, metabolic, and anti-fibrotic effects observed across preclinical models [2].

BGP-15 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Superior Prevention of Antipsychotic-Induced Insulin Resistance and Weight Gain Versus Rosiglitazone and Metformin

In a direct head-to-head rat model of atypical antipsychotic-induced metabolic side effects, BGP-15 counteracted insulin resistance and weight gain provoked by olanzapine and clozapine, whereas rosiglitazone and metformin were not effective at the applied doses [1]. This provides a clear differentiation from the two most widely prescribed insulin-sensitizing agents.

Insulin sensitization Antipsychotic-induced metabolic syndrome Weight gain prevention

Retinoprotective Efficacy in Type 2 Diabetic Rats: BGP-15 Versus Metformin and Pioglitazone by Electroretinography

In a Goto-Kakizaki rat model of type 2 diabetes, ERG measurements showed that BGP-15 produced higher a-wave and b-wave amplitudes (30.25 ± 0.342 µV and 97.39 ± 0.708 µV, respectively) compared to untreated Goto controls (19.7 ± 0.315 µV and 61.11 ± 0.672 µV). BGP-15 values were statistically significantly higher than healthy Wistar controls (26.54 ± 0.267 µV and 76.83 ± 0.767 µV) and were similar or better than metformin (24.66 ± 0.316 µV and 68.09 ± 0.628 µV) and pioglitazone (29.25 ± 0.426 µV and 89.68 ± 0.862 µV) [1].

Diabetic retinopathy Electroretinography Retinal protection

Cisplatin Nephroprotection Without Compromising Antitumor Efficacy: 60–90% Reduction in Nephrotoxicity Markers

In a murine cisplatin nephrotoxicity model, oral BGP-15 at 100–200 mg/kg blocked or significantly reduced cisplatin-induced increases in serum urea and creatinine by 60–90%, prevented structural kidney degeneration, and preserved renal ATP levels as demonstrated by in vivo NMR spectroscopy. Critically, BGP-15 did not inhibit the antitumor efficacy of cisplatin in cell culture or in transplantable solid tumors; moreover, BGP-15 co-treatment increased the mean survival time of cisplatin-treated P-388 leukemia-bearing mice from 13 to 19 days [1]. This contrasts with many clinical PARP inhibitors (e.g., olaparib) that have been reported to exacerbate DNA damage in normal tissues when combined with cisplatin [2].

Cisplatin nephrotoxicity Chemoprotection PARP inhibition

Diastolic Function Preservation in Diabetic Cardiomyopathy: BGP-15 Compared to Metformin and Pioglitazone

In a 12-week Goto-Kakizaki rat study, BGP-15 restored diastolic parameters (e′/a′, E/e′, left atrial pressure, E and A wave velocities) and improved the Tei-index compared to untreated GotoK rats. Notably, BGP-15 enhanced diastolic function through the SERCA/phospholamban pathway without significantly affecting glucose homeostasis or vascular status, whereas metformin did not significantly improve endothelium-dependent arterial relaxation in the same model [1]. The phosphorylation level of phospholamban (PLB) and vasodilator-stimulated phosphoprotein (VASP) increased specifically in BGP-15-treated rats compared to the GotoK control group.

Diabetic cardiomyopathy Diastolic dysfunction SERCA/phospholamban

PARP Inhibition Potency Profile: Weak Catalytic Inhibitor with Multi-Target Cytoprotection Versus High-Potency Clinical PARP Inhibitors

BGP-15 inhibits PARP with an IC₅₀ of 120 μM and Kᵢ of 57 μM , which is approximately 24,000-fold weaker than olaparib (PARP1 IC₅₀ ≈ 5 nM) [1] and approximately 23,000-fold weaker than veliparib (PARP1 Kᵢ ≈ 5.2 nM) [2]. Despite this low catalytic inhibitory potency, BGP-15 achieves cytoprotection through a distinct mechanism involving HSP72 co-induction, mitochondrial biogenesis enhancement, and ROS reduction—effects not shared by high-potency clinical PARP inhibitors [3]. This low-potency PARP inhibition likely underlies BGP-15's favorable safety profile (no clinical ECG disturbances or severe adverse events reported in Phase II trials at 200–400 mg/day) [3].

PARP inhibition IC50 comparison Cytoprotection

Anti-Fibrotic Efficacy in Hypertension-Induced Heart Failure: Collagen Deposition Reduction via TGFβ/Smad Pathway

In spontaneously hypertensive rats (SHRs) receiving BGP-15 (25 mg/kg/day p.o.) or placebo for 18 weeks, BGP-15 preserved both systolic and diastolic cardiac function, decreased interstitial collagen deposition via reducing TGFβ/Smad signaling activity, and prevented cardiomyocyte hypertrophy. Mitochondrial mass was increased in BGP-15-treated SHR cardiomyocytes due to activation of mitochondrial biogenesis [1]. This anti-fibrotic mechanism is distinct from standard antihypertensive agents (e.g., ACE inhibitors, beta-blockers) which lower blood pressure but do not directly enhance mitochondrial biogenesis or target TGFβ/Smad-mediated fibrosis.

Cardiac fibrosis Heart failure TGFβ/Smad signaling

Optimal Procurement and Application Scenarios for BGP-15 Based on Quantitative Differentiation Evidence


Antipsychotic-Induced Metabolic Syndrome Research: BGP-15 as the Only Effective Insulin Sensitizer

Investigators studying olanzapine- or clozapine-induced insulin resistance and weight gain should procure BGP-15 exclusively, as rosiglitazone and metformin have been demonstrated ineffective in this specific animal model [1]. BGP-15 is the only compound shown to counteract both metabolic disturbances simultaneously, with significant muscle tissue glucose utilization improvement (p = 0.002) [2]. The compound's HSP72 co-inducer mechanism provides a distinct pharmacological pathway that conventional insulin sensitizers do not engage, enabling mechanistic studies into chaperone-mediated metabolic protection.

Diabetic Retinopathy Drug Development: Superior Retinal Protection Without Thiazolidinedione Safety Liabilities

For preclinical diabetic retinopathy programs, BGP-15 offers retinoprotective efficacy comparable to pioglitazone (b-wave amplitudes: 97.39 ± 0.708 µV vs. 89.68 ± 0.862 µV) but without the fluid retention and heart failure risk that contraindicate thiazolidinediones in patients with cardiovascular comorbidities [1]. BGP-15's dual mechanism—SIRT1 upregulation (1.539 ± 0.301 vs. 0.6463 ± 0.094 in Goto controls, p < 0.01) and MMP9 suppression in retinal tissue—provides molecular endpoints not addressed by metformin or sulfonylureas [1].

Cisplatin Chemoprotection Studies: Maximizing Nephroprotection While Preserving Antitumor Efficacy

Research programs aimed at reducing cisplatin dose-limiting nephrotoxicity should select BGP-15 based on its unique ability to reduce serum urea and creatinine elevations by 60–90% at oral doses of 100–200 mg/kg while simultaneously extending survival in leukemia-bearing mice from 13 to 19 days [1]. Unlike high-potency PARP inhibitors that may exacerbate normal tissue DNA damage when combined with genotoxic chemotherapy, BGP-15's weak PARP inhibitory activity (IC₅₀ = 120 μM) combined with mitochondrial protective effects (restoration of Bcl-xL levels, ATP preservation, ROS reduction) provides a chemoprotective window not achievable with clinical PARP inhibitors [1].

Heart Failure with Preserved Ejection Fraction (HFpEF) and Cardiac Fibrosis Models

For cardiovascular research focused on fibrotic remodeling, BGP-15 is the compound of choice due to its demonstrated ability to decrease interstitial collagen deposition via TGFβ/Smad pathway inhibition and simultaneously enhance mitochondrial biogenesis in cardiomyocytes—a dual mechanism not provided by standard RAS inhibitors or beta-blockers [1]. The Phase II clinical trial framework for BGP-15 in non-ischemic dilated cardiomyopathy (NIDCM) with cardiac fibrosis endpoints further supports its translational relevance for procurement by academic and industrial cardiovascular programs [2].

Quote Request

Request a Quote for N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.